N-Acetylcochinol-O-phosphate

Catalog No.
S548136
CAS No.
219923-05-4
M.F
C20H24NO8P
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylcochinol-O-phosphate

CAS Number

219923-05-4

Product Name

N-Acetylcochinol-O-phosphate

IUPAC Name

[(8S)-8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl] dihydrogen phosphate

Molecular Formula

C20H24NO8P

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25)/t16-/m0/s1

InChI Key

UGBMEXLBFDAOGL-INIZCTEOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD6126; AZD 6126; AZD-6126; ANG453; ANG-453; ANG 453.

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC

Description

The exact mass of the compound N-Acetylcochinol-O-phosphate is 437.12395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

ZD6126 is designed to deliver N-acetylcolchinol inside the body. Once inside, N-acetylcolchinol disrupts the tubulin cytoskeleton of endothelial cells in tumor blood vessels [1]. The tubulin cytoskeleton is a network of protein filaments that provides structure and support to cells. Disruption of this network can lead to cell death (apoptosis) of the endothelial cells, which are the cells that line the blood vessels [1]. This, in turn, can lead to the selective occlusion (blocking) of tumor blood vessels, cutting off the blood supply to the tumor and causing tumor necrosis (cell death) [1].

  • ZD6126 acts as a prodrug for N-acetylcolchinol: PubChem:
  • N-acetylcolchinol disrupts the tubulin cytoskeleton in endothelial cells: PubChem:
  • Disruption of the tubulin cytoskeleton leads to endothelial cell death: PubChem:
  • Endothelial cell death can lead to tumor blood vessel occlusion and tumor necrosis: PubChem:

N-Acetylcochinol-O-phosphate is a chemical compound with the molecular formula C20H24NO8P. It serves as a water-soluble phosphate prodrug derivative of N-acetylcolchinol, which is known for its potential applications in cancer therapy. The compound is characterized by the addition of a phosphate group to N-acetylcolchinol, enhancing its solubility and bioavailability, which is critical for its therapeutic efficacy in biological systems.

The chemical behavior of N-Acetylcochinol-O-phosphate primarily involves hydrolysis reactions, where the phosphate group can be cleaved under physiological conditions to release the active form, N-acetylcolchinol. This conversion is essential for the compound's function as it allows the active moiety to exert its pharmacological effects. Additionally, N-acetylcochinol-O-phosphate may participate in various biochemical pathways, particularly those involving tubulin binding and angiogenesis inhibition.

N-Acetylcochinol-O-phosphate exhibits significant biological activity, particularly as an antiangiogenic and antineoplastic agent. In vitro studies have demonstrated that it can induce morphological changes in endothelial cells at low concentrations, suggesting a mechanism that disrupts tumor vasculature. This property is crucial for targeting solid tumors, as it can lead to reduced blood supply and subsequent tumor necrosis without directly affecting normal cells at similar concentrations .

The synthesis of N-Acetylcochinol-O-phosphate typically involves the phosphorylation of N-acetylcolchinol. This can be achieved through various methods, including:

  • Direct Phosphorylation: Using phosphoric acid or phosphate esters in the presence of activating agents.
  • Prodrug Formation: Modifying existing active compounds to enhance solubility and stability.
  • Chemical Coupling: Employing coupling reagents to facilitate the attachment of the phosphate group.

These methods allow for the efficient production of this compound while maintaining its structural integrity and biological activity.

N-Acetylcochinol-O-phosphate has several potential applications in medicine, particularly in oncology. Its primary uses include:

  • Antineoplastic Therapy: As a vascular-disrupting agent, it can be utilized in treatments aimed at reducing tumor size and preventing metastasis.
  • Research Tool: It serves as a model compound for studying tubulin interactions and vascular biology.
  • Drug Development: The compound's properties make it a candidate for further development into more effective cancer therapies.

Studies on N-Acetylcochinol-O-phosphate have highlighted its interactions with various biological molecules, particularly tubulin. The compound has been shown to bind to tubulin similarly to other known agents, leading to alterations in cell morphology and function. Furthermore, its prodrug nature allows for enhanced delivery and reduced toxicity compared to its parent compound when administered in vivo .

N-Acetylcochinol-O-phosphate shares structural and functional similarities with several other compounds known for their therapeutic effects. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-AcetylcolchinolLacks phosphate groupTubulin-binding agentDirectly affects microtubule dynamics
ZD6126Water-soluble prodrugAntineoplastic and antiangiogenicEnhanced solubility compared to parent compound
PaclitaxelTaxane structureAnticancer agentWell-established clinical use
VinorelbineSemi-synthetic vinca alkaloidAntineoplasticDifferent mechanism targeting microtubules

Uniqueness of N-Acetylcochinol-O-phosphate

N-Acetylcochinol-O-phosphate is unique due to its dual role as both a prodrug and a vascular-disrupting agent. Its ability to enhance solubility while maintaining efficacy against endothelial cells distinguishes it from other compounds that may not possess these combined properties. This makes it a promising candidate for future research and potential clinical applications in cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

437.12395372 g/mol

Monoisotopic Mass

437.12395372 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GBO3S6M9W7

Pharmacology

Vascular Disrupting Agent ZD6126 is a water-soluble phosphate prodrug of N-acetylcolchinol with potential antiangiogenesis and antineoplastic activities. ZD-6126 is converted in vivo into N-acetylcolchinol. N-acetylcolchinol binds to and destabilizes the tubulin cytoskeleton of endothelial cells in tumor blood vessels, which may result in tumor endothelial cell apoptosis, the selective occlusion of tumor blood vessels, cessation of tumor blood flow, and tumor necrosis.

Other CAS

219923-05-4

Wikipedia

ZD6126

Dates

Modify: 2024-02-18
1: Eichhorn ME, Klotz LV, Luedemann S, Strieth S, Kleespies A, Preissler G, Lindner M, Jauch KW, Reiser MF, Clevert DA. Vascular targeting tumor therapy: Non-invasive contrast enhanced ultrasound for quantitative assessment of tumor microcirculation. Cancer Biol Ther. 2010 May 8;9(10). [Epub ahead of print] PubMed PMID: 20234173.
2: Wang H, Li J, Chen F, De Keyzer F, Yu J, Feng Y, Nuyts J, Marchal G, Ni Y. Morphological, functional and metabolic imaging biomarkers: assessment of vascular-disrupting effect on rodent liver tumours. Eur Radiol. 2010 Aug;20(8):2013-26. Epub 2010 Feb 25. PubMed PMID: 20182730.
3: Elice F, Rodeghiero F, Falanga A, Rickles FR. Thrombosis associated with angiogenesis inhibitors. Best Pract Res Clin Haematol. 2009 Mar;22(1):115-28. Review. PubMed PMID: 19285278.
4: Fens MH, Hill KJ, Issa J, Ashton SE, Westwood FR, Blakey DC, Storm G, Ryan AJ, Schiffelers RM. Liposomal encapsulation enhances the antitumour efficacy of the vascular disrupting agent ZD6126 in murine B16.F10 melanoma. Br J Cancer. 2008 Oct 21;99(8):1256-64. Epub 2008 Sep 16. PubMed PMID: 18797467; PubMed Central PMCID: PMC2570501.
5: Valentini G, D'Andrea C, Ferrari R, Pifferi A, Cubeddu R, Martinelli M, Natoli C, Ubezio P, Giavazzi R. In vivo measurement of vascular modulation in experimental tumors using a fluorescent contrast agent. Photochem Photobiol. 2008 Sep-Oct;84(5):1249-56. Epub 2008 Apr 12. PubMed PMID: 18422875.
6: Partridge EA, D'Souza RA, Lenz EM, Smith SM, Clarkson-Jones J, Roberts DW. Disposition and metabolism of the colchicine derivative [14C]-ZD6126 in rat and dog. Xenobiotica. 2008 Apr;38(4):399-421. PubMed PMID: 18340564.
7: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.
8: LoRusso PM, Gadgeel SM, Wozniak A, Barge AJ, Jones HK, DelProposto ZS, DeLuca PA, Evelhoch JL, Boerner SA, Wheeler C. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors. Invest New Drugs. 2008 Apr;26(2):159-67. Epub 2008 Jan 25. PubMed PMID: 18219445.
9: Gould S, Westwood FR, Curwen JO, Ashton SE, Roberts DW, Lovick SC, Ryan AJ. Effect of pretreatment with atenolol and nifedipine on ZD6126-induced cardiac toxicity in rats. J Natl Cancer Inst. 2007 Nov 21;99(22):1724-8. Epub 2007 Nov 13. PubMed PMID: 18000220.
10: Mocanu JD, Yip KW, Skliarenko J, Shi W, Busson P, Lo KW, Bastianutto C, Liu FF. Imaging and modulating antisense microdistribution in solid human xenograft tumor models. Clin Cancer Res. 2007 Oct 1;13(19):5935-41. PubMed PMID: 17908990.

Explore Compound Types